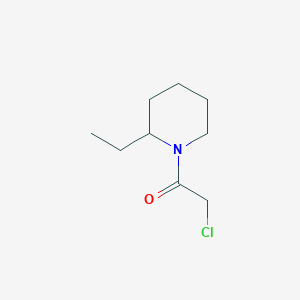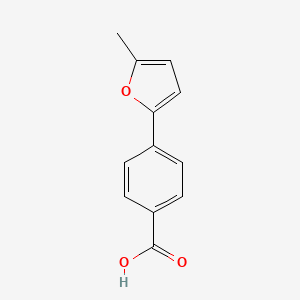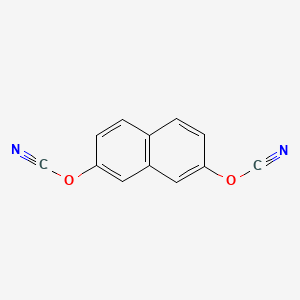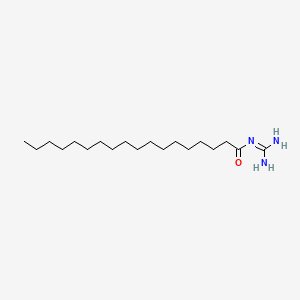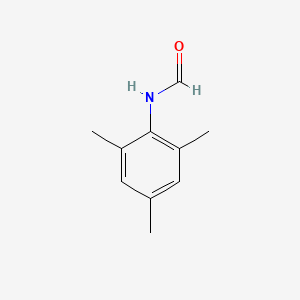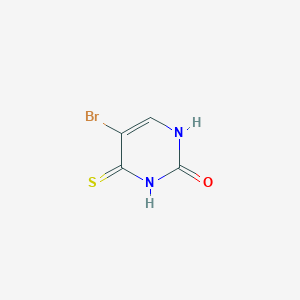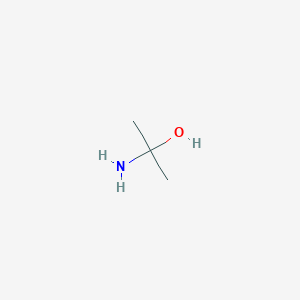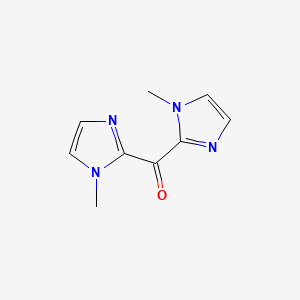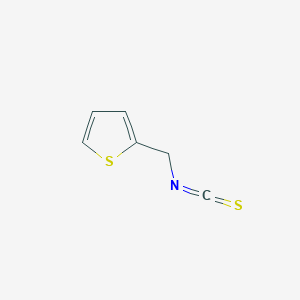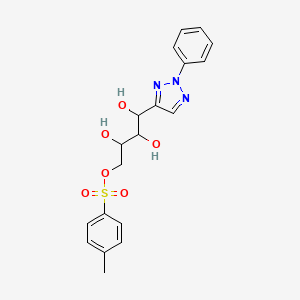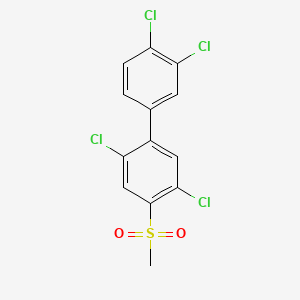
4-Methylsulfonyl-2,3',4',5-tetrachlorobiphenyl
描述
4-Methylsulfonyl-2,3’,4’,5-tetrachlorobiphenyl is a polychlorinated biphenyl (PCB) compound. PCBs are a group of man-made organic chemicals consisting of carbon, hydrogen, and chlorine atoms. They have been widely used in various industrial applications due to their non-flammability, chemical stability, and insulating properties. PCBs are also known for their environmental persistence and potential health hazards .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylsulfonyl-2,3’,4’,5-tetrachlorobiphenyl typically involves the chlorination of biphenyl followed by sulfonation. The chlorination process can be carried out using chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The sulfonation step involves the reaction of the chlorinated biphenyl with a sulfonating agent like sulfur trioxide or chlorosulfonic acid under controlled conditions .
Industrial Production Methods
Industrial production of 4-Methylsulfonyl-2,3’,4’,5-tetrachlorobiphenyl follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization are common in industrial settings .
化学反应分析
Types of Reactions
4-Methylsulfonyl-2,3’,4’,5-tetrachlorobiphenyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can lead to the formation of less chlorinated biphenyls.
Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as sodium methoxide and potassium hydroxide are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Less chlorinated biphenyls.
Substitution: Biphenyl derivatives with various functional groups.
科学研究应用
4-Methylsulfonyl-2,3’,4’,5-tetrachlorobiphenyl has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the detection and quantification of PCBs.
Biology: Studied for its effects on biological systems, including its metabolism and toxicity.
Medicine: Investigated for its potential role in endocrine disruption and carcinogenicity.
Industry: Utilized in the development of materials with specific electrical and thermal properties.
作用机制
The mechanism of action of 4-Methylsulfonyl-2,3’,4’,5-tetrachlorobiphenyl involves its interaction with cellular enzymes and receptors. The compound can be metabolized by cytochrome P-450 enzymes to form reactive intermediates that bind to DNA and proteins, leading to toxic effects. It can also disrupt endocrine function by mimicking or blocking hormone action .
相似化合物的比较
Similar Compounds
3,3’,4,4’-Tetrachlorobiphenyl: Another PCB with similar toxicological properties.
2,2’,5,5’-Tetrachlorobiphenyl: Known for its persistence in the environment.
4,4’-Bis(methylsulfonyl)-2,2’,5,5’-tetrachlorobiphenyl: A related compound with additional sulfonyl groups.
Uniqueness
4-Methylsulfonyl-2,3’,4’,5-tetrachlorobiphenyl is unique due to its specific chlorination pattern and the presence of a methylsulfonyl group. This structure influences its chemical reactivity, environmental behavior, and biological effects, making it distinct from other PCBs .
属性
IUPAC Name |
1,4-dichloro-2-(3,4-dichlorophenyl)-5-methylsulfonylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl4O2S/c1-20(18,19)13-6-10(15)8(5-12(13)17)7-2-3-9(14)11(16)4-7/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQUKTDLZMGSALF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C=C(C(=C1)Cl)C2=CC(=C(C=C2)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40220083 | |
| Record name | 1,1'-Biphenyl, 2,3',4',5-tetrachloro-4-(methylsulfonyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40220083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69797-51-9 | |
| Record name | 1,1'-Biphenyl, 2,3',4',5-tetrachloro-4-(methylsulfonyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069797519 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1'-Biphenyl, 2,3',4',5-tetrachloro-4-(methylsulfonyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40220083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


